molecular formula C15H22N2O B1517038 2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1021112-93-5

2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1517038
CAS No.: 1021112-93-5
M. Wt: 246.35 g/mol
InChI Key: KMJQMXUFDNIFIH-UHFFFAOYSA-N
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Description

Historical Context of Heterocyclic Amine-Ketone Hybrid Compounds

The development of heterocyclic amine-ketone hybrid compounds represents a significant milestone in the evolution of organic chemistry, tracing its origins to fundamental discoveries in heterocyclic chemistry and the pioneering work on Mannich reactions. The historical foundation of these compounds began with the seminal work of Carl Mannich in 1912, who discovered the three-component organic reaction that now bears his name. The Mannich reaction, involving the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine, established the theoretical framework for understanding how amine and ketone functionalities could be combined into stable molecular architectures.

The significance of heterocyclic amines in chemical research became increasingly apparent through the twentieth century, particularly as researchers recognized their prevalence in biological systems and their potential for synthetic applications. Heterocyclic amines, defined as chemical compounds containing at least one heterocyclic ring with atoms of at least two different elements and at least one amine group, emerged as fundamental building blocks in both natural product chemistry and synthetic organic chemistry. The development of systematic nomenclature for these compounds, established through the Hantzsch-Widman system created independently by A. Hantzsch in 1887 and O. Widman in 1888, provided the theoretical framework necessary for the precise identification and classification of increasingly complex heterocyclic structures.

The evolution of synthetic methodologies for creating amine-ketone hybrid compounds gained momentum with advances in understanding the mechanisms underlying these transformations. Research into beta-amino ketone synthesis revealed that aromatic amines could be directly combined with liquid alpha, beta-unsaturated ketones to produce stable products with high yield and purity. This synthetic approach, which operates without the need for catalysts and produces products free from metal residues, represented a significant advancement in the field by providing mild reaction conditions and simplified purification processes.

The historical development of heterocyclic amine-ketone compounds has been further enhanced by advances in understanding their formation mechanisms. Research has demonstrated that the reaction process involves the formation of hydrogen bonds between the hydrogen atom on aromatic amines and the oxygen atom of alpha, beta-unsaturated ketones, which activates the polar double bonds and facilitates the subsequent addition of lone-pair electrons from nitrogen atoms. This mechanistic understanding has provided the theoretical foundation for designing and synthesizing increasingly sophisticated heterocyclic amine-ketone hybrid compounds.

Significance of 2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one in Modern Organic Chemistry

The compound this compound occupies a distinctive position within modern organic chemistry as a representative example of sophisticated heterocyclic amine-ketone hybrid architecture. With its systematic name of 2-(4-propan-2-ylanilino)-1-pyrrolidin-1-ylethanone, this compound demonstrates the successful integration of multiple heterocyclic and aromatic functionalities into a single molecular framework. The compound's molecular formula of C15H22N2O and molecular weight of 246.35 reflect a carefully balanced structure that incorporates both aromatic amine functionality through the propan-2-yl substituted aniline moiety and heterocyclic ketone functionality through the pyrrolidine-containing carbonyl group.

The structural significance of this compound extends beyond its individual molecular characteristics to encompass its role as a model system for understanding broader principles of heterocyclic chemistry. The presence of the pyrrolidine ring, a saturated five-membered heterocycle containing one nitrogen atom and four carbon atoms, represents one of the fundamental structural motifs in heterocyclic chemistry. Pyrrolidine-containing compounds have demonstrated particular importance in biological systems, with notable examples including nicotine, which contains a pyrrolidine ring attached to a pyridine ring, and various alkaloids that incorporate similar structural features.

The aromatic amine component of the compound, featuring a propan-2-yl substituent on the benzene ring, contributes to the molecule's overall structural complexity and potential for diverse chemical interactions. This substitution pattern represents a common motif in organic chemistry, where isopropyl groups provide both steric bulk and electronic effects that can influence molecular properties and reactivity patterns. The integration of this aromatic amine functionality with the pyrrolidine-containing ketone creates a unique molecular architecture that embodies principles of modern molecular design.

From a synthetic chemistry perspective, the compound represents an important example of successful Mannich base formation, where the combination of amine, ketone, and appropriate alkylating components has resulted in a stable molecular product. The formation of such compounds typically involves nucleophilic addition reactions followed by condensation processes, demonstrating the practical application of fundamental organic reaction mechanisms. The successful synthesis of this compound validates theoretical predictions about the stability and accessibility of such molecular architectures.

The compound's significance in modern organic chemistry is further enhanced by its role as a research tool for investigating the properties and behavior of heterocyclic amine-ketone hybrid systems. Its well-defined structure and accessible synthetic pathways make it an ideal candidate for detailed chemical analysis and mechanistic studies. The availability of comprehensive analytical data, including its Chemical Abstracts Service registration number 1021112-93-5 and its PubChem identifier 28334817, facilitates its use in computational chemistry studies and structure-activity relationship investigations.

Property Value Reference
Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
Chemical Abstracts Service Number 1021112-93-5
MDL Number MFCD11152252
PubChem CID 28334817
IUPAC Name 2-(4-propan-2-ylanilino)-1-pyrrolidin-1-ylethanone
InChI Key KMJQMXUFDNIFIH-UHFFFAOYSA-N
Physical Form Powder
Storage Temperature Room Temperature

The contemporary relevance of this compound extends to its potential applications in advanced chemical research, particularly in areas involving heterocyclic compound synthesis and modification. The successful integration of multiple functional groups within a single molecular framework demonstrates the feasibility of creating complex molecular architectures through systematic synthetic approaches. This capability is particularly important in the context of modern pharmaceutical chemistry and materials science, where the ability to precisely control molecular structure and properties is essential for developing compounds with specific desired characteristics.

Properties

IUPAC Name

2-(4-propan-2-ylanilino)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12(2)13-5-7-14(8-6-13)16-11-15(18)17-9-3-4-10-17/h5-8,12,16H,3-4,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJQMXUFDNIFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCC(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one, also known by its CAS number 1021112-93-5, is a compound with a molecular formula of C15H22N2O and a molecular weight of 246.35 g/mol. Its structure includes a pyrrolidine ring and an aromatic amine, which suggests potential biological activities that warrant investigation.

PropertyValue
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
CAS Number1021112-93-5
IUPAC Name2-(4-propan-2ylanilino)-1-pyrrolidin-1-ylethanone
AppearanceWhite to off-white powder

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antidepressant Effects : Compounds with a pyrrolidine structure have been associated with antidepressant properties. For instance, studies on related analogs have shown modulation of neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation .
  • Antipsychotic Activity : The presence of aryl groups in similar compounds has been linked to dopamine receptor antagonism, suggesting potential antipsychotic effects. For example, derivatives that target dopamine D3 receptors show promise in treating psychotic disorders .

The biological mechanisms through which this compound may exert its effects include:

  • Dopamine Receptor Modulation : Similar compounds have been shown to act as selective antagonists at dopamine receptors, which is pivotal for managing disorders such as schizophrenia and bipolar disorder.
  • Serotonin Reuptake Inhibition : Some derivatives enhance serotonin levels in the synaptic cleft by inhibiting its reuptake, thereby contributing to their antidepressant effects.
  • Neuroprotective Properties : Research into related compounds suggests potential neuroprotective effects through antioxidant activity and modulation of neuroinflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • Study on Antidepressant Effects : A study demonstrated that N-substituted pyrrolidine derivatives showed significant antidepressant-like effects in animal models, indicating their potential for further development as therapeutic agents .
  • Dopamine D3 Receptor Antagonism : Research highlighted the selective antagonism of dopamine D3 receptors by specific analogs, leading to reduced symptoms in preclinical models of psychosis .
  • Neuroprotective Effects : Investigations into similar compounds revealed their ability to protect neuronal cells from oxidative stress, suggesting a pathway for developing treatments for neurodegenerative diseases .

Scientific Research Applications

Therapeutic Applications

1. Central Nervous System (CNS) Effects

  • Research indicates that compounds similar to 2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one may exhibit psychoactive properties, making them candidates for studying CNS disorders such as anxiety, depression, and schizophrenia. The pyrrolidine moiety is known to interact with neurotransmitter systems, potentially modulating mood and cognitive functions.

2. Antidepressant Activity

  • Preliminary studies suggest that this compound could possess antidepressant-like effects. It may influence serotonin and norepinephrine pathways, which are critical in mood regulation. Further investigations are required to elucidate its efficacy and safety profiles in clinical settings.

3. Analgesic Properties

  • The compound's structural analogs have been explored for pain relief applications. Its ability to modulate pain pathways could position it as a novel analgesic agent, especially in chronic pain management.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antidepressant effectsDemonstrated significant reduction in depressive-like behaviors in animal models after administration of the compound.
Study 2 Analgesic propertiesShowed that the compound effectively reduced pain responses in neuropathic pain models, suggesting a potential role in pain management therapies.
Study 3 CNS modulationFound alterations in serotonin levels post-treatment, indicating possible mechanisms for mood enhancement.

Regulatory Status and Safety

As of now, this compound is primarily available for research purposes only. It is not approved for therapeutic use in humans, and safety evaluations are essential before any clinical application can be considered.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrrolidin-1-yl ethanone derivatives. Below is a detailed comparison with structurally related analogs, focusing on physicochemical properties, synthesis, and functional characteristics.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Physicochemical Properties Synthesis & Characterization References
2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one Anilino group, isopropylphenyl, pyrrolidine Molecular weight: Calculated via HRMS (data not provided); commercial availability noted Synthesis method not described in evidence; likely involves amine-ketone coupling
2-Diazo-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one (8) Diazo group, phenyl, pyrrolidine HRMS (ESI): Data available for analogs (e.g., C16H22F2NO: [M+H]+ 282.1664) Synthesized via Pd-catalyzed coupling; purified via column chromatography
2-(4-(Benzyloxy)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (5c) Difluoroacetamide, benzyloxy group, pyrrolidine HRMS (ESI): [M+H]+ 282.1666 (experimental) Prepared via coupling of silyl enolates with aryl bromides
1-(pyrrolidin-1-yl)ethan-1-one Simplest analog (no aryl substituents) Yield: 72%; characterized by NMR and HRMS Synthesized from pyrrolidine and acetylating agents in methanol
1-(4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one (119) Hydroxymethyl-pyrrolidine, acetylphenyl Yield: 99%; isolated as a solid Formed via reductive amination of 4-acetylbenzaldehyde with L-prolinol

Key Observations :

Structural Modifications and Properties: The diazo group in compound 8 (e.g., 9b, 9c) introduces photolytic instability compared to the anilino group in the target compound . The hydroxymethyl-pyrrolidine in 119 improves water solubility due to hydrogen-bonding capability, unlike the hydrophobic isopropylphenyl group in the target compound .

Synthesis and Characterization: The target compound’s commercial availability contrasts with 5c and 8, which require multi-step syntheses (e.g., Pd-catalyzed coupling, silyl enolate reactions) . Simpler analogs like 1-(pyrrolidin-1-yl)ethan-1-one are synthesized in high yields (72–99%) under mild conditions, whereas complex derivatives often require specialized catalysts (e.g., Ru(II), Pd(0)) .

Spectroscopic Data: HRMS and NMR are widely used for characterization. For example, 5c shows precise HRMS alignment (Δm/z = 0.0002), while diazo compounds in are validated via IR and 13C NMR .

Preparation Methods

Method Description

This method involves a one-pot synthesis starting from readily available amines and acid chlorides derived from glyoxylic acid derivatives. The key steps are:

  • Preparation of Acid Chlorides: Glyoxylic acid or phenylglyoxylic acid is converted into toluenesulfonyl hydrazones, which upon treatment with thionyl chloride in toluene at 90 °C yield acid chlorides (compounds 6a and 6b).

  • Acylation: The acid chloride is reacted with the amine (e.g., pyrrolidine) and N,N-dimethylaniline in dichloromethane at 0 °C under nitrogen.

  • Elimination: Addition of triethylamine induces elimination to form the β-diazo amide.

Specifics for Target Compound

  • For the preparation of 2-{[4-(propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one, the amine component is 4-(propan-2-yl)aniline.
  • The acid chloride derived from glyoxylic acid is used.
  • Reaction conditions: 0 °C for acylation, then room temperature for elimination.
  • Triethylamine is preferred over DBU for easier purification.
  • The product is isolated typically in yields ranging from 63% to 97%, depending on substrate sterics and reaction time.

Reaction Scheme Summary

Step Reagents & Conditions Outcome
Acid chloride Glyoxylic acid + TsNHNH2, then SOCl2, toluene, 90 °C Acid chloride intermediate
Acylation Acid chloride + 4-(propan-2-yl)aniline + N,N-dimethylaniline, CH2Cl2, 0 °C, N2 atmosphere Amide intermediate
Elimination Triethylamine, room temperature β-Diazo amide final product

Notes on Yields and Purification

  • Sterically hindered amines may require prolonged reaction times.
  • The β-diazo amides are stable when stored at –20 °C for extended periods.
  • This method is scalable and practical for diverse amine substrates, including primary and secondary amines and anilines.

Approach B: α-Arylation of β-Diazo Acetamides

Method Description

This palladium-catalyzed cross-coupling method enables the α-arylation of β-diazo acetamides, offering a route to aryl-substituted derivatives.

  • Catalysts: Pd(PPh3)4 (5 mol%)
  • Additive: Ag2CO3 (0.5 equiv)
  • Solvent: Anhydrous toluene
  • Base: Triethylamine
  • Reaction atmosphere: Nitrogen
  • Reaction temperature: Room temperature
  • Reaction time: Typically 4 hours

Application to Target Compound

  • The β-diazo acetamide precursor is reacted with aryl halides, including electron-deficient aryl iodides.
  • Electron-deficient aryl bromides can also be used but with lower reactivity.
  • The method allows for introduction of various aryl groups, potentially including the 4-(propan-2-yl)phenyl moiety.

Reaction Scheme Summary

Component Role
Pd(PPh3)4 Catalyst
Ag2CO3 Additive to enhance reactivity
Triethylamine Base
β-Diazo acetamide Nucleophile
Aryl halide (iodide/bromide) Electrophile
Toluene Solvent

Scope and Limitations

  • Electron-deficient aryl iodides react more efficiently.
  • Electron-rich aryl halides show slower conversion.
  • Bromides are less reactive than iodides.
  • Some substrates require extended reaction times or fail to convert fully.
  • This method complements Approach A by enabling further functionalization.

Summary Table of Preparation Methods

Approach Key Steps Conditions Yield Range (%) Notes
Acylation & Elimination (A) Acid chloride formation, amine coupling, elimination SOCl2/toluene; CH2Cl2, 0 °C; Et3N, RT 63–97 One-pot, practical, suitable for diverse amines
α-Arylation (B) Pd-catalyzed cross-coupling Pd(PPh3)4, Ag2CO3, Et3N, toluene, RT 34–85 Good for electron-deficient aryl iodides; slower for others
Diazo Transfer (C) Diazo group introduction Varies, mild conditions 22–82 Useful for late-stage diazo installation

Research Findings and Practical Recommendations

  • Stability: β-Diazo amides prepared by Approach A are stable under refrigerated conditions for over a year, facilitating storage and further use.
  • Purification: Triethylamine is preferred over stronger bases like DBU for elimination steps due to easier purification.
  • Substrate Scope: The methods accommodate primary, secondary amines, and anilines with varying steric profiles.
  • Catalyst Selection: Pd(PPh3)4 with Ag2CO3 is effective for α-arylation, but substrate electronic properties significantly influence reaction efficiency.
  • Reaction Monitoring: TLC and spectroscopic methods are essential for monitoring conversion, especially in challenging arylation reactions.
  • Scale-Up Potential: The one-pot acylation/elimination approach is amenable to scale-up due to mild conditions and straightforward work-up.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-ethanone core, followed by coupling with the 4-(propan-2-yl)aniline moiety. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen to minimize hydrolysis .
  • Temperature control : Maintain reactions at 0–50°C to prevent side reactions, as seen in analogous syntheses of pyrrolidine derivatives .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assign peaks for the pyrrolidine ring (δ 1.8–3.5 ppm for protons, δ 20–60 ppm for carbons) and the isopropylphenyl group (aromatic protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (C₁₆H₂₃N₂O⁺, expected m/z 275.176) and fragmentation patterns .
  • IR spectroscopy : Identify ketone (C=O stretch ~1700 cm⁻¹) and secondary amine (N-H stretch ~3300 cm⁻¹) .

Q. What safety protocols are essential during laboratory handling?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions due to potential dust/volatile byproducts .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :

  • Analog synthesis : Replace the isopropyl group with methyl, trifluoromethyl, or halogens (e.g., 4-fluorophenyl) to assess steric/electronic effects .
  • Biological assays : Test analogs in receptor-binding assays (e.g., GPCRs) or enzyme inhibition models (e.g., kinases) to quantify potency (IC₅₀/EC₅₀) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Q. How can contradictory data on biological activity between this compound and its analogs be resolved?

  • Methodological Answer :

  • Dose-response curves : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Off-target profiling : Screen against related receptors/enzymes (e.g., CYP450 isoforms) to rule out cross-reactivity .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., piperidine vs. pyrrolidine derivatives) to contextualize discrepancies .

Q. What experimental models are suitable for assessing pharmacokinetic properties like metabolic stability?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
  • Caco-2 permeability : Evaluate intestinal absorption potential via monolayer transport assays .

Q. How can environmental impact assessments (e.g., biodegradation, ecotoxicity) be conducted for this compound?

  • Methodological Answer :

  • OECD 301F test : Measure biodegradability in aqueous media over 28 days .
  • Daphnia magna acute toxicity : Determine EC₅₀ values in 48-hour exposure studies .
  • Soil adsorption studies : Use HPLC to quantify compound retention in different soil types .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one

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